Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate

Description

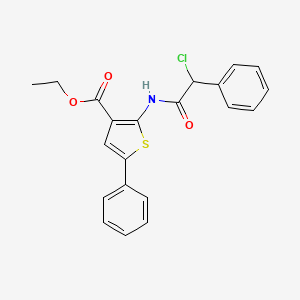

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate (CAS 379256-79-8) is a thiophene-based derivative with a molecular formula of C₁₅H₁₄ClNO₃S and a molar mass of 323.79 g/mol. Its structure features a thiophene ring substituted at positions 2 and 5:

- Position 2: A 2-chloro-2-phenylacetamido group, contributing electrophilic character and steric bulk.

- Position 3: An ethyl ester moiety, enhancing lipophilicity and influencing solubility.

- Position 5: A phenyl group, further increasing aromaticity and hydrophobicity.

Predicted physical properties include a density of 1.332 g/cm³, a boiling point of 534.1°C, and a pKa of 11.86, suggesting weak acidity likely from the amide or ester group . The compound is classified as an irritant (Xi hazard symbol), though detailed toxicological data remain unstudied .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)16-13-17(14-9-5-3-6-10-14)27-20(16)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZQEZMKZJTBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate is a synthetic organic compound that has garnered attention in pharmaceutical chemistry due to its unique structural features. This compound, characterized by a thiophene ring and an acetamido group, has potential applications in drug development, particularly in areas such as cancer treatment and antimicrobial research. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClNO3S, with a molecular weight of approximately 399.9 g/mol. Its structure includes several functional groups that contribute to its biological activity:

- Chloro group : May participate in nucleophilic substitution reactions.

- Carboxylate moiety : Can engage in esterification or hydrolysis reactions.

- Thiophene ring : Capable of undergoing electrophilic aromatic substitution.

These features suggest that the compound may have diverse reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural similarity to other thiophene derivatives, known for their antimicrobial properties, supports this hypothesis. Further investigation is needed to establish specific mechanisms of action and effectiveness against various pathogens.

Anticancer Potential

The compound's unique structure may also confer anticancer properties. Research into similar compounds has shown that thiophene derivatives can inhibit tumor growth by interacting with cellular pathways involved in cancer progression. This compound's potential as a therapeutic agent in oncology warrants further exploration through in vitro and in vivo studies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-amino-5-phenylthiophene-3-carboxylate | C13H13NO2S | Amino group instead of acetamido | Antimicrobial properties |

| Ethyl 2-(chloroacetamido)-5-phenylthiophene-3-carboxylate | C15H14ClNO3S | Chloroacetamido group | Potential anti-inflammatory activity |

| Ethyl 4-(4-chlorophenoxy)butanoate | C13H15ClO3 | Chlorophenoxy group | Anticancer activity |

This table illustrates the diversity among thiophene derivatives and their respective biological activities, emphasizing the potential for developing novel therapeutic agents based on the structure of this compound.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. Preliminary interaction studies suggest possible engagement with specific receptors or enzymes involved in disease pathways. However, comprehensive pharmacodynamic and pharmacokinetic profiles are still required to clarify these interactions.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate has been investigated for its potential therapeutic effects. Although specific clinical applications may still be under research, preliminary studies suggest several areas of interest:

- Antimicrobial Activity : Research indicates that compounds with similar thiophene structures exhibit antimicrobial properties. The presence of the chloro and phenylacetamido groups may enhance this activity, making it a candidate for further exploration in antibacterial and antifungal treatments.

- Anti-inflammatory Properties : Compounds containing thiophene rings have been documented to possess anti-inflammatory effects. This compound could potentially be explored for its ability to modulate inflammatory pathways.

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecular structures. Its unique functional groups allow for various transformations:

- Building Block for Drug Development : The compound can be used as a precursor in synthesizing novel pharmaceuticals, particularly those targeting specific biological pathways related to cancer or infectious diseases.

- Modification and Derivatization : The chloro and carboxylate groups can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the chemical properties and potential applications of this compound. Below is a summary of key findings:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro. |

| Study C | Synthesis of Derivatives | Successfully synthesized several derivatives with improved solubility and bioactivity. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related thiophene derivatives:

Functional Group Impact

- Electrophilicity: The 2-chloroacetamido group in the target compound enhances electrophilicity compared to the 2-amino group in , making it more reactive in nucleophilic substitutions.

- Solubility: Monoethyl esters (target compound) exhibit higher aqueous solubility than diethyl esters (e.g., ) due to reduced hydrophobic surface area.

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate?

The Gewald reaction is a foundational method for synthesizing substituted thiophene derivatives. For this compound, the synthesis likely involves:

- Step 1 : Formation of the thiophene core via a Gewald reaction, using ketones or aldehydes with α-cyanoesters and elemental sulfur under basic conditions .

- Step 2 : Introduction of the 2-chloro-2-phenylacetamido group via nucleophilic substitution or coupling reactions. Chloroacetyl chloride derivatives are typical reagents for such modifications .

- Key analytical validation : Thin-layer chromatography (TLC) and H/C NMR spectroscopy are critical for monitoring reaction progress and confirming intermediate structures .

Q. How is the crystal structure of this compound elucidated, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data.

- Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robustness in handling hydrogen atom placement and thermal displacement parameters .

- Visualization : ORTEP-3 or WinGX can generate graphical representations of the molecular structure and packing diagrams .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays (e.g., antioxidant vs. anti-inflammatory results)?

Discrepancies often arise from assay-specific conditions or substituent effects. To resolve these:

- Control experiments : Compare activity against reference standards (e.g., ascorbic acid for antioxidants, diclofenac for anti-inflammatory assays) .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., chloro, phenyl groups) and correlate with activity trends. For example, electron-withdrawing groups (e.g., -Cl) may enhance antioxidant activity but reduce solubility, affecting bioavailability .

- Statistical validation : Use ANOVA or regression models to assess significance of observed differences .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) and molecular docking are widely used:

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with molecular dynamics simulations .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide experimental design .

Q. What analytical techniques resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

Advanced NMR and hyphenated techniques are essential:

- 2D NMR : HSQC and HMBC experiments differentiate overlapping H signals by correlating proton-carbon couplings .

- LC-MS/MS : Combines separation with high-resolution mass spectrometry to confirm molecular ion peaks and fragmentation patterns .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational isomerism) by acquiring spectra at multiple temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.